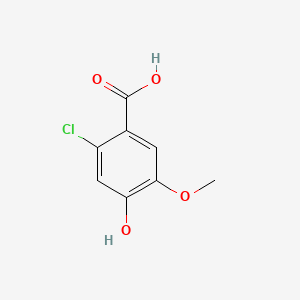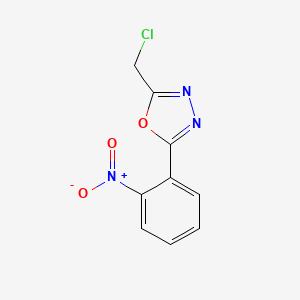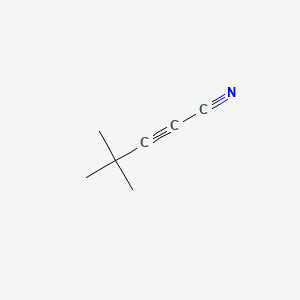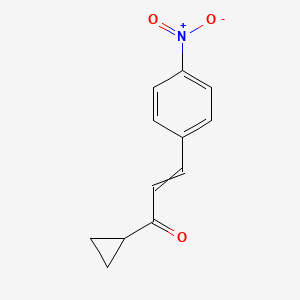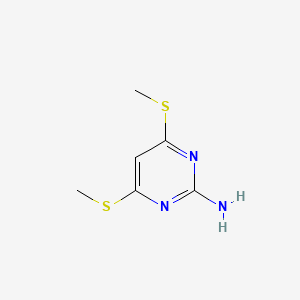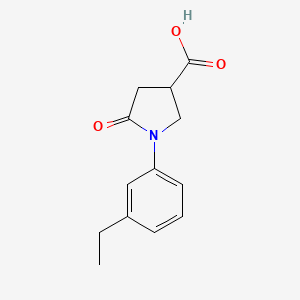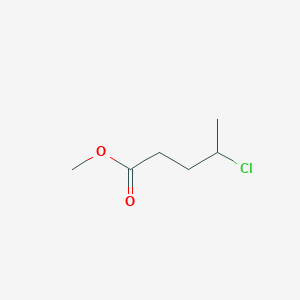
Methyl 4-chloropentanoate
Descripción general
Descripción
Methyl 4-chloropentanoate is a chemical compound with the molecular formula C6H11ClO2 . It has a molecular weight of 150.6 . The compound is also known by its IUPAC name, this compound .
Molecular Structure Analysis
The InChI code for this compound is1S/C6H11ClO2/c1-5(7)3-4-6(8)9-2/h5H,3-4H2,1-2H3 . This code provides a specific description of the molecule’s structure. For a visual representation of the molecule, it would be beneficial to refer to a chemistry database or software that can interpret this InChI code.
Aplicaciones Científicas De Investigación
1. Synthesis and Derivatization in Organic Chemistry
Methyl 4-chloropentanoate has been utilized in various organic synthesis processes. It was used in a modified Morita-Baylis―Hillman reaction with salicylic aldehydes, leading to the production of functionalized chromenes and quinolines. The chlorine atom in the alkynoate moiety allows efficient isomerization to the corresponding allene, creating a reactive site for further derivatization (Bello et al., 2010).
2. Role in Biocatalysis and Chiral Drug Production
This compound plays a significant role in the biocatalysis processes. It's a precursor for enantiopure intermediates used in the production of chiral drugs, notably in the synthesis of statins. The asymmetric reduction of its derivatives by biocatalysis offers advantages like low cost, high yield, and high enantioselectivity. The process includes screening of microorganisms, gene cloning, and development of cofactor generation systems (Ye et al., 2011).
3. Catalytic Reactions for Enantiopure Building Blocks
In catalysis, this compound has been used in sequential kinetic resolution catalyzed by halohydrin dehalogenase. This process is important for synthesizing enantiopure building blocks, crucial in pharmaceutical applications. The reaction occurs in aqueous solutions under mild conditions, producing valuable statin side-chain building blocks (Majerić Elenkov et al., 2006).
Safety and Hazards
Mecanismo De Acción
Target of Action
Methyl 4-chloropentanoate is a chemical compound with the formula C6H11ClO2
Mode of Action
It’s worth noting that esters like this compound often undergo hydrolysis in biological systems, breaking down into their constituent alcohol and carboxylic acid . This process could potentially lead to various biochemical interactions.
Biochemical Pathways
Carboxylic acids and their derivatives, including esters, are known to participate in numerous biochemical reactions .
Result of Action
The hydrolysis of esters like this compound can result in the production of alcohols and carboxylic acids, which can participate in various biochemical reactions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include pH, temperature, and the presence of specific enzymes that can catalyze the hydrolysis of esters .
Propiedades
IUPAC Name |
methyl 4-chloropentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO2/c1-5(7)3-4-6(8)9-2/h5H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHNCLQCIKXIBSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[[2-(4-Chloro-2-methylphenoxy)acetyl]amino]acetic acid](/img/structure/B3385368.png)
![1-[3-(Benzyloxy)phenyl]propan-2-one](/img/structure/B3385372.png)
